molecular formula C22H45I B3054837 Docosane, 1-iodo- CAS No. 62127-53-1

Docosane, 1-iodo-

Cat. No. B3054837
CAS RN: 62127-53-1
M. Wt: 436.5 g/mol
InChI Key: QQTWESGWRGHHPL-UHFFFAOYSA-N
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Description

Docosane, 1-iodo- , also known by its chemical formula C₂₂H₄₅I , is a compound with a molecular weight of approximately 436.5 g/mol . It belongs to the class of alkanes and specifically falls within the category of iodoalkanes . The term “docosane” refers to a 22-carbon straight-chain hydrocarbon .


Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point is influenced by the long hydrocarbon chain and the iodine atom. Experimental data is available in thermophysical property databases .
  • Density : The density of 1-iododocosane varies with temperature and pressure .

Scientific Research Applications

Viscosity and Density Studies

1-Iododocosane and its homologues, such as 1-iodopropane and 1-iodobutane, have been studied for their atmospheric pressure viscosity and density properties. Ryshkova, Postnikov, and Polishuk (2019) reported data for liquid 1-iodoalkanes, observing similarities in atmospheric pressure viscosities between 1-chloroalkanes and 1-iodoalkanes. They highlighted the unique packing fractions of 1-iodoalkanes, which influences their viscosity modeling and estimation (Ryshkova, Postnikov, & Polishuk, 2019).

Bioaugmentation in Groundwater Microcosms

In environmental science, 1-iododocosane has been referenced in the context of bioaugmentation for the treatment of groundwater contaminants. Jitnuyanont, Sayavedra-Soto, and Semprini (2004) explored the transformation of 1,1,1-trichloroethane in groundwater microcosms using butane-utilizing microorganisms. Their study indicated the potential of using specific microbial enrichments to enhance the degradation of groundwater contaminants (Jitnuyanont, Sayavedra-Soto, & Semprini, 2004).

Chemical Synthesis and Catalysis

In the field of chemistry, 1-iodoalkanes, including 1-iododocosane, have been investigated for their roles in chemical synthesis. Nakajima, Morita, and Hara (1981) studied the hydrogenolysis and dimerization of iodoalkanes catalyzed by palladium, demonstrating the effectiveness of hydrazine in the coupling of 1-iodoeicosane to produce longer-chain alkanes. This research highlights the potential of 1-iodoalkanes in catalytic processes and organic synthesis (Nakajima, Morita, & Hara, 1981).

Halogen Bonding and Polymorphism

The study of halogen bonding in polymorphic structures also involves 1-iodoalkanes. Raatikainen and Rissanen (2009) researched 1-iodo-3,5-dinitrobenzene and its ability to form different halogen bond motifs in polymorphic structures. This research contributes to the understanding of the molecular interactions and structural diversity in halogen-containing compounds (Raatikainen & Rissanen, 2009).

Density and Viscosity in Binary Mixtures

The interaction of 1-iodoalkanes in binary mixtures has been examined for their density and viscosity properties. Bolotnikov and Bolotnikova (2006) measured the kinematic viscosity of 1-iodohexane, 1-iodoheptane, and 1-chlorononane, providing insights into the physical properties of these compounds and their mixtures (Bolotnikov & Bolotnikova, 2006).

properties

IUPAC Name

1-iododocosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTWESGWRGHHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532457
Record name 1-Iododocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62127-53-1
Record name 1-Iododocosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62127-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iododocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docosane, 1-iodo-
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